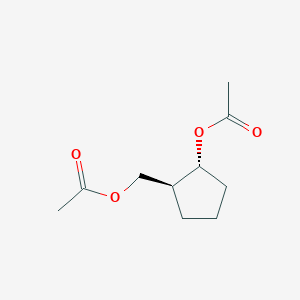

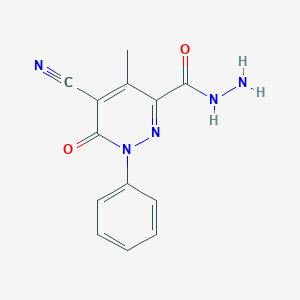

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, also known as MitoQ, is a unique mitochondria-targeted antioxidant that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. MitoQ is a derivative of coenzyme Q10 (CoQ10) and is designed to selectively accumulate in the mitochondria, which are the powerhouses of the cell.

Wirkmechanismus

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide exerts its therapeutic effects by targeting the mitochondria and scavenging ROS, which are generated as a byproduct of mitochondrial respiration. ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and death. N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide can also modulate mitochondrial function by improving mitochondrial respiration, reducing mitochondrial membrane potential, and inhibiting mitochondrial permeability transition pore opening.

Biochemische Und Physiologische Effekte

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, modulating cellular signaling pathways, and regulating gene expression. N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide can also improve vascular function, reduce inflammation, and enhance immune function.

Vorteile Und Einschränkungen Für Laborexperimente

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has several advantages for lab experiments, including its high selectivity for the mitochondria, its ability to scavenge ROS, and its lipophilic nature, which allows it to penetrate cell membranes. However, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has some limitations, including its potential toxicity at high doses, its limited stability in aqueous solutions, and its variable efficacy depending on the disease model and experimental conditions.

Zukünftige Richtungen

There are several future directions for N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide research, including exploring its potential therapeutic applications in other diseases, optimizing its pharmacokinetics and pharmacodynamics, developing new formulations for improved stability and bioavailability, and investigating its potential synergistic effects with other drugs or therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide's therapeutic effects and to identify biomarkers for patient selection and monitoring.

Synthesemethoden

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide is synthesized by reacting CoQ10 with a triphenylphosphonium (TPP) cation, which is a lipophilic molecule that can penetrate the mitochondrial membrane. The reaction results in the formation of N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, which is a redox-active compound that can scavenge reactive oxygen species (ROS) in the mitochondria.

Wissenschaftliche Forschungsanwendungen

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, metabolic disorders, and cancer. In cardiovascular diseases, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to improve endothelial function, reduce oxidative stress, and attenuate myocardial ischemia-reperfusion injury. In neurodegenerative diseases, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to protect against neuronal damage, reduce inflammation, and improve cognitive function. In metabolic disorders, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to improve insulin sensitivity, reduce oxidative stress, and prevent hepatic steatosis. In cancer, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to induce apoptosis, inhibit tumor growth, and enhance chemotherapy efficacy.

Eigenschaften

IUPAC Name |

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-14-11-16(13-17(12-14)27-6)21(26)24(22(3,4)5)23-20(25)18-9-8-10-19(28-7)15(18)2/h8-13H,1-7H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPVUELTFFXJAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)

![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)

![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)